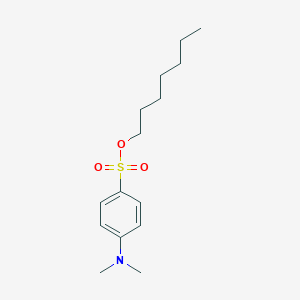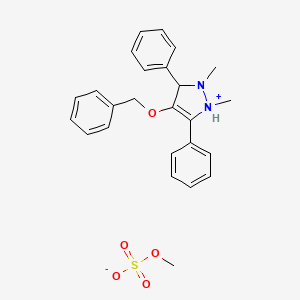
4',5-Dinitrobiphenyl-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,5-Dinitrobiphenyl-2-amine is a biphenyl derivative characterized by the presence of two nitro groups and an amine groupThe dihedral angle between the benzene rings in this compound is approximately 52.84°, which influences its chemical behavior and interactions .
Méthodes De Préparation
The synthesis of 4’,5-Dinitrobiphenyl-2-amine typically involves the nitration of biphenyl derivatives followed by amination. One common method includes the nitration of biphenyl to introduce nitro groups at specific positions, followed by the reduction of these nitro groups to amines under controlled conditions. Industrial production methods often employ catalytic hydrogenation or metal-hydride reduction to achieve the desired amine product .
Analyse Des Réactions Chimiques
4’,5-Dinitrobiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amines using reagents like hydrogen gas over a metal catalyst or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., platinum, palladium), and lithium aluminum hydride. .
Applications De Recherche Scientifique
4’,5-Dinitrobiphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4’,5-Dinitrobiphenyl-2-amine involves its interaction with molecular targets, primarily through its nitro and amine groups. These functional groups allow the compound to participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with nucleophiles is well-documented .
Comparaison Avec Des Composés Similaires
4’,5-Dinitrobiphenyl-2-amine can be compared with other biphenyl derivatives such as 4,4’-dinitro-[1,1’-biphenyl]-2-amine and 4,4’-dinitrobiphenyl. These compounds share similar structural features but differ in the positioning of nitro and amine groups, which affects their chemical behavior and applications.
Propriétés
Numéro CAS |
60366-47-4 |
|---|---|
Formule moléculaire |
C12H9N3O4 |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
4-nitro-2-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H9N3O4/c13-12-6-5-10(15(18)19)7-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2 |
Clé InChI |
GQBSZHPWANIVQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)


![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)



![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)


![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
